molecular formula C8H6N2OS B1269115 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-31-0

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1269115
M. Wt: 178.21 g/mol
InChI Key: MJMPLOXIKWGERX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-vinyl-1H-pyrrole-2-carbaldehydes, has been achieved through condensation reactions, showcasing the versatility of pyrrole-carbaldehyde derivatives in organic synthesis. For instance, Trofimov et al. (2009) demonstrated a synthesis pathway for 1-vinylpyrrole-benzimidazole ensembles via condensation with o-phenylenediamine, highlighting the potential methodologies applicable to similar compounds like 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (Trofimov et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds incorporating 1H-pyrrole-2-carbaldehyde shows significant versatility, allowing for the formation of diverse heterocyclic compounds. For example, research into the cyclization of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes has led to the synthesis of pyrrolo[1,2-c]thiazole derivatives, indicating the structural adaptability of these compounds (Cardoso et al., 2006).

Chemical Reactions and Properties

The reactivity of 1H-pyrrole-2-carbaldehyde derivatives extends to various chemical reactions, including cycloadditions and condensations. These reactions can lead to the formation of complex structures, as demonstrated by the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles through the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with azomethine ylides (Cardoso et al., 2006).

Physical Properties Analysis

While specific physical properties of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde are not directly available, analogous compounds have been characterized by their fluorescence. For instance, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from related synthesis pathways show intense fluorescence, suggesting that similar structural entities might exhibit notable photophysical properties (Trofimov et al., 2009).

Chemical Properties Analysis

The chemical versatility of 1H-pyrrole-2-carbaldehyde derivatives is further evidenced by their ability to form Schiff bases and undergo subsequent transformations into various heterocyclic compounds. These processes demonstrate the compound's reactivity towards nucleophilic substitutions and its potential as a precursor in the synthesis of biologically active molecules (Aydogan et al., 2002).

Scientific Research Applications

  • Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Agrochemicals, Industrial, and Photographic Sensitizers

    • Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
  • Antidepressant, Antiulcer, Anti-inflammatory, Antihypertensive, and Hepatoprotective Drug Molecules

    • Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They are used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), antihypertensive, and hepatoprotective activities .
  • Photosensitizers, Rubber Vulcanization, Liquid Crystals, Sensors, Sunscreens, Catalysts, Dyes, Pigments, and Chromophores

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
  • Antimicrobial Drug Molecules

    • Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .
  • Antiretroviral and Antifungal Drug Molecules

    • Thiazoles are found in many potent biologically active compounds, such as Ritonavir (antiretroviral drug), Abafungin (antifungal drug) .
  • Data Storage Devices

    • Thiazolylazo dyes are useful in the manufacture of data storage devices such as CD, DVD and Blue-ray discs .
  • Coloring Consumer Goods

    • Thiazolylazo dyes are used for coloring numerous consumer goods, such as clothes, leather, plastics, food, cosmetics and toys .
  • Spectrophotometry, Liquid and Cloud Point Extraction, Solid-Phase Extraction, Electrochemistry, Liquid Chromatography

    • The main applications of thiazolylazo dyes in chemistry include spectrophotometry, liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC) and separation procedures .
  • Indicators, Masking Agents, and Sorbents

    • Thiazolylazo dyes have also been employed as indicators, masking agents and sorbents in combination with solid supports .
  • Antidiabetic, Anti-Alzheimer, Antihypertensive, Antioxidant, and Hepatoprotective Activities

    • Thiazoles have pharmaceutical and biological activities that include antidiabetic, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety And Hazards

Thiazole compounds can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation and serious eye irritation. They may also cause respiratory irritation4.


properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMPLOXIKWGERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343662
Record name 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

CAS RN

383136-31-0
Record name 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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